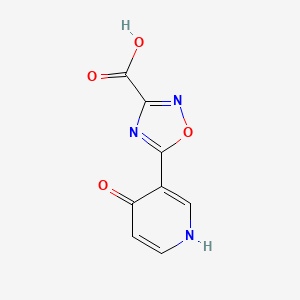

5-(4-Oxo-1,4-dihydropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C8H5N3O4 |

|---|---|

Molekulargewicht |

207.14 g/mol |

IUPAC-Name |

5-(4-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C8H5N3O4/c12-5-1-2-9-3-4(5)7-10-6(8(13)14)11-15-7/h1-3H,(H,9,12)(H,13,14) |

InChI-Schlüssel |

YCVFTJDKLSWWKP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CNC=C(C1=O)C2=NC(=NO2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclization Approach Using Amidoximes and Carboxylic Acid Derivatives

A common method to synthesize 1,2,4-oxadiazoles involves the cyclodehydration of amidoximes with carboxylic acids or their derivatives (acid chlorides, esters). The amidoxime is typically prepared from the corresponding nitrile by reaction with hydroxylamine.

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of amidoxime from nitrile | Hydroxylamine hydrochloride, base (e.g., NaOH), aqueous medium, reflux | Converts nitrile to amidoxime intermediate |

| 2 | Cyclization with carboxylic acid derivative | Acid chloride or ester, dehydrating agent (e.g., POCl3, P2O5), reflux in suitable solvent (e.g., pyridine, DMF) | Forms 1,2,4-oxadiazole ring via intramolecular cyclodehydration |

| 3 | Introduction of 4-oxo-1,4-dihydropyridin-3-yl substituent | Coupling reaction using substituted pyridine precursors or via direct condensation | May require catalyst or base |

This approach is supported by general synthetic protocols for oxadiazole derivatives and is adaptable for the target compound.

Condensation of Pyridine Derivatives with Oxadiazole Precursors

In some studies, derivatives of 4-oxo-1,4-dihydropyridine have been functionalized at the 3-position with oxadiazole rings by condensation reactions between pyridine carbonitriles and amidoximes, followed by cyclization.

- The pyridine ring bearing a nitrile group at the 3-position is reacted with hydroxylamine to form the corresponding amidoxime.

- Subsequent cyclization under dehydrating conditions yields the oxadiazole ring fused to the pyridine.

Alternative Synthetic Routes

- Acetylation and protection strategies : To improve yields and selectivity, acetylation of hydroxyl groups on sugar or pyridine derivatives prior to cyclization has been employed.

- Use of activating agents : Phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) are commonly used to promote ring closure.

- Microwave-assisted synthesis : Accelerates cyclization steps and improves product purity in some protocols.

Research Findings and Data

Spectroscopic Characterization

- 1H NMR and 13C NMR spectra confirm the formation of the oxadiazole ring and the presence of the 4-oxo-1,4-dihydropyridine moiety.

- Characteristic signals include azomethine protons (−CH=N−) and carbon signals corresponding to the oxadiazole ring carbons.

- The carboxylic acid proton typically appears downfield (~12 ppm) in 1H NMR.

Reaction Yields and Conditions

| Method | Key Reagents | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amidoxime cyclization with acid chloride | Amidoxime, acid chloride, POCl3 | 80-120°C | 4-8 hours | 60-85% | Requires dry conditions |

| Condensation of pyridine nitrile with hydroxylamine | Pyridine-3-carbonitrile, hydroxylamine | Reflux in EtOH or H2O | 3-6 hours | 70-90% | High purity amidoxime intermediate |

| Microwave-assisted cyclization | Amidoxime, acid derivative | 100-150°C | 20-60 min | 75-90% | Reduced reaction time |

Purification Techniques

- Recrystallization from ethanol or ethyl acetate.

- Chromatographic purification (silica gel column chromatography) using mixtures of ethyl acetate and hexane.

- Characterization by melting point and elemental analysis confirms purity.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reaction Steps | Advantages | Limitations |

|---|---|---|---|---|

| Amidoxime Cyclization | Nitrile + Hydroxylamine + Acid chloride | Amidoxime formation → Cyclization | High yield, well-established | Requires dry conditions, toxic reagents |

| Pyridine Nitrile Condensation | Pyridine-3-carbonitrile + Hydroxylamine | Amidoxime intermediate → Cyclization | Direct approach, good selectivity | Sensitive to moisture, longer reaction time |

| Microwave-Assisted Synthesis | Same as above | Rapid cyclization under microwave | Short reaction time, high yield | Requires specialized equipment |

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Oxo-1,4-dihydropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a unique structure that combines the oxadiazole ring with a dihydropyridine moiety. Its molecular formula is , and it is characterized by significant biological activity due to the presence of heterocyclic rings.

Antimicrobial Activity

Research has indicated that derivatives of 1,3,4-oxadiazole exhibit notable antimicrobial properties. A study synthesized a series of 2,5-disubstituted 1,3,4-oxadiazole derivatives that demonstrated comparable antibacterial activity to first-line drugs. The structure-activity relationship (SAR) highlighted the importance of specific substitutions on the oxadiazole ring for enhancing efficacy against various bacterial strains .

Table 1: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Studies have shown that certain oxadiazole derivatives can scavenge free radicals effectively, indicating their potential use in preventing oxidative stress-related diseases .

Cytotoxicity Against Cancer Cell Lines

Recent investigations into the cytotoxic effects of oxadiazole derivatives on cancer cell lines have yielded promising results. For instance, compounds were screened against glioblastoma cells (LN229) and showed significant apoptosis induction through DNA damage mechanisms .

Table 2: Cytotoxicity of Oxadiazole Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|---|

| 5b | LN229 | 10 | Yes |

| 5d | LN229 | 15 | Yes |

| 5m | LN229 | 12 | Yes |

Anti-Diabetic Activity

The anti-diabetic potential of oxadiazole derivatives has been explored using models such as Drosophila melanogaster. Compounds demonstrated a significant reduction in glucose levels in diabetic models, suggesting their utility in managing diabetes .

Table 3: Anti-Diabetic Activity of Oxadiazole Derivatives

| Compound | Model | Glucose Reduction (%) |

|---|---|---|

| 5d | Drosophila melanogaster | 30 |

| 5f | Drosophila melanogaster | 25 |

Material Science Applications

Beyond biological applications, the oxadiazole moiety is utilized in material science for developing photo-sensitizers and liquid crystals. Their thermal stability and optical properties make them suitable for applications in UV absorbing materials and fluorescent devices .

Wirkmechanismus

The mechanism by which 5-(4-Oxo-1,4-dihydropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. Pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

- Structure : Features a 3-fluoropyridin-4-yl substituent instead of the 4-oxo-1,4-dihydropyridin-3-yl group.

- Molecular Weight : 209.14 g/mol .

- Key Differences : The fluorine atom enhances electronegativity and metabolic stability compared to the keto group in the target compound. This substitution may influence binding affinity to enzymatic targets.

- Applications: Not explicitly reported, but fluorinated pyridines are common in drug design for improved pharmacokinetics.

5-(1H-Pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic Acid

- Structure: Substitutes the dihydropyridinone moiety with a pyrazole ring.

- Molecular Weight : 180.12 g/mol .

- Applications : Pyrazole-containing oxadiazoles are explored as kinase inhibitors and antimicrobial agents.

5-(Pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic Acid

- Structure: Replaces the dihydropyridinone with a pyridin-2-yl group.

- Molecular Weight : 191.13 g/mol (estimated from C₇H₅N₃O₃).

- Key Differences: The pyridine ring lacks the keto functionality, reducing hydrogen-bond donor capacity but enhancing aromatic stacking interactions.

- Applications : Pyridine-oxadiazole hybrids are studied for antitumor and anti-inflammatory activities .

Quinoline-Oxadiazole Hybrids

- Structure: Compounds like 13a () incorporate quinolones linked to oxadiazole-thioxo-piperazine moieties.

- Key Differences: The extended quinoline system confers broad-spectrum antimicrobial and antiproliferative properties, surpassing the simpler dihydropyridinone-oxadiazole framework .

- Applications : Antimicrobial agents targeting DNA gyrase and topoisomerase IV .

Biologische Aktivität

5-(4-Oxo-1,4-dihydropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural framework combining the oxadiazole and dihydropyridine moieties, which are known for their pharmacological potential. The following sections will delve into the biological activities associated with this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular structure of 5-(4-Oxo-1,4-dihydropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅N₃O₄ |

| Molecular Weight | 195.14 g/mol |

| IUPAC Name | 5-(4-Oxo-1,4-dihydropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |

| CAS Number | 136812684 |

Antimicrobial Activity

Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazole have been shown to possess antibacterial and antifungal activities. A study indicated that oxadiazole derivatives could inhibit the growth of various bacterial strains and fungi through mechanisms that disrupt cell wall synthesis and function .

Anticancer Properties

The anticancer potential of 5-(4-Oxo-1,4-dihydropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has been explored in vitro. This compound has been tested against several cancer cell lines, including breast and lung cancer cells. The results indicated that it could induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. Studies have reported that oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This activity suggests potential applications in treating inflammatory diseases .

The biological activity of 5-(4-Oxo-1,4-dihydropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is attributed to its ability to interact with various molecular targets within cells. The oxadiazole ring system enhances the compound's ability to form hydrogen bonds with target proteins, facilitating interactions that lead to biological effects such as enzyme inhibition or receptor modulation .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

- Antibacterial Activity : A study evaluated the antibacterial effects of several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 10 μg/mL for certain derivatives .

- Anticancer Efficacy : In vitro studies involving breast cancer cell lines (MCF7) demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability with IC50 values around 15 μM after 48 hours of exposure .

- Anti-inflammatory Response : In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a notable decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.